Tetrakis(dimethylamino)zirconium

CAS No.: 19756-04-8

Cat. No.: VC3714682

Molecular Formula: C8H24N4Zr

Molecular Weight: 267.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19756-04-8 |

|---|---|

| Molecular Formula | C8H24N4Zr |

| Molecular Weight | 267.53 g/mol |

| IUPAC Name | dimethylazanide;zirconium(4+) |

| Standard InChI | InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

| Standard InChI Key | DWCMDRNGBIZOQL-UHFFFAOYSA-N |

| SMILES | C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

| Canonical SMILES | C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Introduction

Physical and Chemical Properties

Tetrakis(dimethylamino)zirconium exhibits specific physical and chemical characteristics that make it suitable for specialized applications. Understanding these properties is essential for its effective utilization in research and industrial contexts.

Physical Properties

The compound appears as faint yellow crystals or a light yellow solid at room temperature . It has a defined melting point ranging between 57-60°C , with some sources specifying it at 60°C . The boiling point is reported as 80°C , though this may vary under different pressure conditions. When subjected to reduced pressure distillation, it distills at 110-112°C under 4 mmHg pressure .

The molecular weight of tetrakis(dimethylamino)zirconium is 267.53 g/mol , with a monoisotopic mass of 266.104797 . The compound's physical state and appearance make it relatively easy to handle under appropriate conditions, though its sensitivity to moisture necessitates special handling procedures .

The following table summarizes the key physical properties of tetrakis(dimethylamino)zirconium:

Chemical Properties and Structure

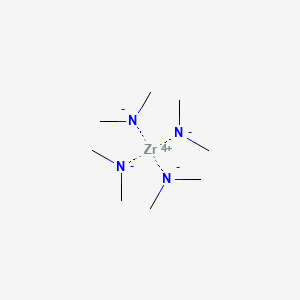

Tetrakis(dimethylamino)zirconium features a central zirconium atom in the +4 oxidation state, coordinated with four dimethylamino ligands. The molecular formula is typically written as C₈H₂₄N₄Zr or [(CH₃)₂N]₄Zr to emphasize its structural arrangement . The compound's linear formula is represented as [(CH₃)₂N]₄Zr .

The compound demonstrates significant sensitivity to moisture, which is an important consideration for its handling and storage . This reactivity with water is characteristic of many organometallic compounds with metal-nitrogen bonds. The moisture sensitivity is directly related to the nucleophilic nature of the dimethylamino groups and the electrophilic character of the zirconium center.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the compound's structure. The ¹H NMR spectrum in deuterated benzene (C₆D₆) shows a singlet at 3.0 ppm corresponding to the 24 hydrogen atoms in the methyl groups . This spectroscopic data confirms the symmetrical arrangement of the dimethylamino groups around the zirconium center.

Synthesis Methods

The synthesis of tetrakis(dimethylamino)zirconium has been approached through various methodologies, with recent advancements focusing on improving yield, reducing costs, and simplifying the process for industrial scalability.

Conventional Synthesis Approaches

An alternative approach uses toluene as a solvent, but this method presents challenges due to toluene's high toxicity and boiling point, making it difficult to remove during post-processing . These limitations have motivated researchers to develop improved synthesis methods that are more efficient and environmentally friendly.

Improved Synthesis Process

A refined synthesis methodology has been developed to address the limitations of conventional approaches. This improved process involves:

-

Reaction of dimethylamine with n-butyllithium in n-hexane at low temperatures (-20°C to -60°C) to generate lithium dimethylamide .

-

Addition of solid zirconium tetrachloride to the reaction mixture while maintaining temperatures between -20°C and 0°C .

-

Allowing the reaction to proceed for 24-30 hours under inert gas protection .

-

Direct distillation of the product without the need to filter out lithium salts, first removing the n-hexane solvent at atmospheric pressure, followed by vacuum distillation to collect the tetrakis(dimethylamino)zirconium fraction at 110-112°C/4mmHg .

This methodology offers several advantages:

-

Elimination of the need to remove lithium chloride salts through filtration

-

Use of less toxic hydrocarbon solvents with lower boiling points

-

Simplified operation procedures

-

Reduced production costs

-

Improved scalability for industrial production

The reported yield for this improved synthesis method ranges between 70-80% , making it an economically viable approach for commercial production.

Applications and Uses

Tetrakis(dimethylamino)zirconium has emerged as a material of significant interest in various high-technology applications, particularly in the semiconductor and materials science industries.

Semiconductor Device Fabrication

One of the most prominent applications of tetrakis(dimethylamino)zirconium is as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes . These techniques are used to deposit thin films of zirconium oxide (ZrO₂), which is a candidate high dielectric constant (high-k) insulating material for complementary metal-oxide-semiconductor (CMOS) devices and dynamic random-access memory (DRAM) .

The physicochemical properties of tetrakis(dimethylamino)zirconium make it particularly suitable for these deposition processes. For effective use in production environments, the compound must possess:

-

Sufficient reactivity to form the desired films

-

Adequate stability for safe handling

-

Appropriate vapor pressure for gas-phase transport

-

High purity to prevent device issues such as current leakage and threshold voltage shifts

Other Applications

Beyond semiconductor applications, tetrakis(dimethylamino)zirconium finds use in:

-

Solar energy applications: The compound is employed in non-aqueous solutions for certain solar energy technologies .

-

Water treatment processes: Its unique properties make it valuable in specific water treatment applications .

-

Advanced materials development: As part of the broader category of organometallic compounds, it contributes to the development of novel materials with specialized properties.

The high purity forms of the compound, including submicron and nanopowder formulations, expand its potential applications in nanotechnology and advanced materials science .

Future Research Directions and Prospects

The continued exploration of tetrakis(dimethylamino)zirconium and related compounds presents numerous opportunities for advancing various technological fields. Several promising research directions are emerging in this domain.

Advanced Deposition Techniques

As the semiconductor industry continues to pursue miniaturization and improved device performance, research into optimized precursors for thin film deposition remains crucial. Future investigations may focus on:

-

Enhancing the deposition efficiency of tetrakis(dimethylamino)zirconium

-

Developing hybrid precursor systems that combine the advantages of multiple compounds

-

Exploring temperature and pressure regimes that optimize film quality while minimizing precursor consumption

Alternative Applications

While semiconductor applications currently dominate the use of tetrakis(dimethylamino)zirconium, its properties suggest potential value in other areas:

-

Catalysis for specialized chemical transformations

-

Novel energy storage materials

-

Advanced coating technologies for diverse substrates

-

Precursor for nanomaterial synthesis

The organometallic nature of the compound provides a versatile platform for creative applications that bridge traditional boundaries between chemistry disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume